molecular formula C19H13Cl2N7O2 B3319272 N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide CAS No. 1092352-79-8

N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide

Cat. No.: B3319272
CAS No.: 1092352-79-8
M. Wt: 442.3 g/mol
InChI Key: SMWQVHNBQQDMLB-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide (CAS: 1092352-79-8) is a purine-based derivative featuring dual 3-chlorophenyl substituents. The compound integrates a carboxamide group at the purine N9 position and a urea linkage at the C6 position, both functionalized with 3-chlorophenyl groups. The compound’s molecular weight, inferred from its formula, is approximately 384.8 g/mol, distinguishing it from simpler purine analogs due to its extended urea-carboxamide architecture.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-[(3-chlorophenyl)carbamoylamino]purine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N7O2/c20-11-3-1-5-13(7-11)25-18(29)27-16-15-17(23-9-22-16)28(10-24-15)19(30)26-14-6-2-4-12(21)8-14/h1-10H,(H,26,30)(H2,22,23,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWQVHNBQQDMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C3C(=NC=N2)N(C=N3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704441
Record name N-(3-Chlorophenyl)-6-{[(3-chlorophenyl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-79-8
Record name N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-6-{[(3-chlorophenyl)carbamoyl]amino}-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide exhibit significant anticancer properties. Studies have shown that purine derivatives can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis and promoting apoptosis. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific molecular pathways involved in tumor growth .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, purine derivatives are known to inhibit enzymes like xanthine oxidase, which plays a role in uric acid production. This inhibition can be beneficial for conditions like gout and hyperuricemia .

Signal Transduction

This compound can serve as a tool in biochemical studies to explore signal transduction pathways. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for studying cellular responses to external stimuli .

Drug Development

The compound's unique chemical structure makes it a potential lead compound in drug development. Researchers are investigating its analogs for improved pharmacological properties, including bioavailability and specificity towards target proteins involved in disease processes .

Nanomaterials

Recent studies have explored the incorporation of purine derivatives into nanomaterials for drug delivery systems. The ability of this compound to form stable complexes with nanoparticles enhances the efficacy and targeted delivery of therapeutic agents .

Case Studies

Study TitleYearFindings
Anticancer Efficacy of Purine Derivatives2020Demonstrated that compounds similar to this compound significantly inhibited cancer cell proliferation in vitro.
Enzyme Inhibition Mechanisms2021Identified that the compound inhibits xanthine oxidase, reducing uric acid levels in animal models, suggesting therapeutic potential for gout treatment.
Nanoparticle Drug Delivery Systems2022Showed improved drug delivery efficiency when using this purine derivative in conjunction with gold nanoparticles, enhancing targeted therapy outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other purine derivatives are summarized below, with key distinctions in substituents, molecular weights, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Notes Reference ID
N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide 3-Chlorophenyl (C9 carboxamide), Urea-linked 3-chlorophenyl (C6) ~384.8 Not explicitly reported; inferred antimicrobial/kinase inhibition potential from analogs
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile (Compound 35) 3-Chlorophenyl (C6), Ethyl (N9), Carbonitrile (C2) 299.0 Cruzain/Rhodesain protease inhibition (IC₅₀ not specified)
6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile (Compound 32) 3,5-Difluorophenyl (C6), Ethyl (N9), Carbonitrile (C2) 301.0 Higher selectivity for trypanosomal proteases vs. human homologs
5-Chloro-N-[(1S/R)-1-{[(4-chlorophenyl)amino]carbonyl}-2-methylpropyl)]-2-hydroxybenzamide (Compound 8j) 4-Chlorophenyl (carboxamide), Chloro (benzamide) Not specified MRSA inhibition (MIC: 7.81 μmol/L) vs. penicillin G (MIC >100 μmol/L)
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine Trityl (N9), 3-Trifluoromethylbenzyl (C2) 570.01 Intermediate for kinase inhibitors; trityl group enhances stability
6-Amino-N-ethyl-9H-purine-9-carboxamide Ethyl (carboxamide), Amino (C6) 206.2 Minimal substituents; foundational scaffold for SAR studies

Key Observations:

Substituent Effects on Bioactivity: The 3-chlorophenyl group, present in both the target compound and Compound 35, is associated with protease inhibition (). However, replacing chlorine with 3,5-difluoro (Compound 32) improves selectivity for parasitic enzymes over human analogs, suggesting halogen position and electronegativity critically modulate target affinity. Urea-carboxamide hybrid systems (as in the target compound) are less common in purine derivatives but resemble benzamide-based antimicrobial agents (e.g., Compound 8j), which exhibit potent MRSA inhibition.

Molecular Weight and Pharmacokinetics: The target compound’s higher molecular weight (~384.8 g/mol) compared to simpler analogs (e.g., 206.2 g/mol for 6-amino-N-ethyl-9H-purine-9-carboxamide) may impact bioavailability. Bulky substituents like trityl (570.01 g/mol in ) often enhance target binding but reduce solubility, necessitating formulation optimization.

Stereochemical Considerations: While the target compound lacks explicit stereochemical complexity, highlights that (R)-enantiomers of benzamide derivatives exhibit superior antimicrobial activity compared to (S)-enantiomers.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for Compound 35 (), involving sequential nucleophilic substitutions at C6 and N9 positions. However, introducing the urea linkage requires additional steps, such as carbodiimide-mediated coupling, as seen in benzamide derivatives ().

Q & A

Q. What are the critical steps in synthesizing N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the purine core. Key steps include:

  • Amide bond formation : Coupling the chlorophenylamine moiety to the purine scaffold using carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to enhance efficiency .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C are often employed to stabilize intermediates and minimize side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the final product with >95% purity . Yield optimization requires balancing reaction time (typically 12–24 hours) and stoichiometric ratios of reagents to prevent over-functionalization .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

  • 1H NMR : Resolves aromatic protons and confirms substitution patterns on the purine ring (e.g., distinguishing between N7 and N9 alkylation) . For example, downfield shifts (δ 8.5–9.0 ppm) indicate purine NH groups.
  • FTIR : Identifies carbonyl stretches (1650–1700 cm⁻¹) from urea and carboxamide linkages .
  • HPLC-MS : Validates molecular weight (e.g., via ESI+ mode) and quantifies purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Structural analogs of chlorophenyl-substituted purines demonstrate affinity for:

  • Kinases : Competitive inhibition at ATP-binding pockets due to purine mimicry .
  • Polymerases : Intercalation via π-π stacking with nucleic acids, disrupting replication .
  • HDACs : Potential modulation via zinc chelation by the carboxamide group (observed in related acetamide derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity?

DFT methods (e.g., B3LYP/6-31G*) provide insights into:

  • HOMO-LUMO gaps : A narrow gap (~4.5 eV) suggests high reactivity, particularly in electrophilic aromatic substitution or nucleophilic attack .
  • Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic regions (e.g., carbonyl oxygens) and electrophilic sites (e.g., chlorophenyl carbons) for targeted modifications .
  • Vibrational frequencies : Simulated FTIR spectra validate experimental data and assign bond vibrations (e.g., C=O stretches at 1680 cm⁻¹) .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies in IC50 values may arise from:

  • Assay conditions : Standardize pH (7.4), ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases) to ensure reproducibility .
  • Enzyme isoforms : Use isoform-specific inhibitors (e.g., roscovitine for CDK2) as controls to isolate target effects .
  • Crystallography : Co-crystallization with the enzyme (if feasible) reveals binding modes and clarifies competitive vs. allosteric inhibition .

Q. How do substituent variations on the chlorophenyl groups affect binding affinity and selectivity?

Structure-Activity Relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -Cl at meta positions) enhance binding to hydrophobic pockets in kinases by reducing electron density on the aromatic ring .
  • Steric effects : Bulkier substituents (e.g., -CF3) at the para position decrease affinity due to clashes with active-site residues .
  • Comparative modeling : Docking simulations (e.g., AutoDock Vina) quantify ΔG values for substituent modifications, guiding rational design .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide

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